5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine is an organic compound with the molecular formula C12H12BrN2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound features a bromine atom at the 5-position, a methoxyphenylmethoxy group at the 4-position, and a methylsulfanyl group at the 2-position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine typically involves multi-step organic reactions. One common method includes:
Methoxyphenylmethoxy Group Addition:
Methylsulfanyl Group Addition: The methylsulfanyl group is introduced at the 2-position, typically through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine involves its interaction with specific molecular targets. The bromine and methylsulfanyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-(4-methoxyphenyl)pyrimidine: Lacks the methylsulfanyl group.
4-Methoxyphenylboronic acid: Used in similar coupling reactions but lacks the pyrimidine ring.
4-Methoxyphenyl isocyanate: Similar aromatic structure but different functional groups.
Uniqueness
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine is unique due to the combination of its functional groups, which impart specific chemical reactivity and potential biological activity. The presence of the bromine atom, methoxyphenylmethoxy group, and methylsulfanyl group allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C13H13BrN2O2S |
---|---|
Molekulargewicht |
341.23 g/mol |
IUPAC-Name |
5-bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C13H13BrN2O2S/c1-17-10-5-3-9(4-6-10)8-18-12-11(14)7-15-13(16-12)19-2/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
LFRLTXCWHQDBNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=NC(=NC=C2Br)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.